molecular formula C19H16F3N3O5S B2529218 3-(Thiophen-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396792-39-4

3-(Thiophen-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2529218
CAS No.: 1396792-39-4
M. Wt: 455.41
InChI Key: KWTGFIFEXRZPMJ-UHFFFAOYSA-N
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Description

This compound (CAS: 1351635-00-1) features a 1,2,4-oxadiazole core substituted with a thiophen-3-yl group at position 3 and a 3-(trifluoromethyl)benzyl-functionalized azetidine ring at position 5, paired with an oxalate counterion. Its molecular formula is C21H17F3N3O5S, with a molecular weight of 528.3 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxalate salt improves solubility and crystallinity. Structural analogs vary in substituents, heterocyclic cores, and counterions, leading to differences in physicochemical and pharmacological properties.

Properties

IUPAC Name

oxalic acid;3-thiophen-3-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS.C2H2O4/c18-17(19,20)14-3-1-2-11(6-14)7-23-8-13(9-23)16-21-15(22-24-16)12-4-5-25-10-12;3-1(4)2(5)6/h1-6,10,13H,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTGFIFEXRZPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Thiophen-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Oxadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer effects.
  • Thiophene Ring : Contributes to the compound's chemical reactivity and biological interactions.
  • Trifluoromethylbenzyl Group : Enhances lipophilicity and may influence pharmacokinetic properties.

The molecular formula of this compound is C19H18F3N3OSC_{19}H_{18}F_3N_3OS, with a molecular weight of approximately 393.43 g/mol.

Biological Activity Overview

  • Antimicrobial Activity
    • Compounds containing the oxadiazole moiety have been shown to possess significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles exhibit antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
    • A study demonstrated that certain oxadiazole derivatives displayed potent activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
  • Anti-inflammatory Activity
    • Research indicates that oxadiazole derivatives often exhibit anti-inflammatory effects. For example, compounds with similar structures have been tested for their ability to reduce inflammation in animal models using the carrageenan-induced paw edema test .
    • The anti-inflammatory mechanism is believed to involve inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses.
  • Anticancer Activity
    • Several studies have highlighted the anticancer potential of oxadiazole derivatives. In vitro assays show that certain compounds can inhibit the proliferation of cancer cell lines .
    • Notably, compounds with structural similarities to this compound have demonstrated efficacy against a range of cancer types in preliminary screenings .

Case Study 1: Antimicrobial Screening

A series of oxadiazole derivatives were synthesized and evaluated for their antibacterial properties. Among them, one derivative showed an IC50 value lower than that of standard antibiotics like ciprofloxacin against S. aureus . The structure–activity relationship (SAR) analysis indicated that modifications on the thiophene ring significantly enhanced antibacterial activity.

Case Study 2: Anti-inflammatory Evaluation

In a study assessing anti-inflammatory effects, a novel oxadiazole derivative was tested in a rat model for its ability to reduce paw edema. Results indicated a significant reduction in inflammation compared to control groups, suggesting that this compound could be developed further for therapeutic use .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anti-inflammatory, Anticancer
2-(Furan-2-yl)-5-piperidin-1-yloxadiazoleStrong anti-inflammatory
5-(Trifluoromethyl)-1,2,4-thiadiazoleNotable antifungal activity

Scientific Research Applications

The compound has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that compounds in the oxadiazole class exhibit significant antimicrobial properties. The mechanism often involves the inhibition of key enzymes necessary for microbial survival. For instance, studies have shown that derivatives can effectively inhibit bacterial growth by targeting specific metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound may induce apoptosis in cancer cells through:

  • Inhibition of cell proliferation
  • Disruption of cell cycle progression
  • Induction of oxidative stress

These mechanisms make it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference Source
AntimicrobialInhibits key metabolic enzymes
AnticancerInduces apoptosis via oxidative stress
Anti-inflammatoryModulates inflammatory cytokines

Comparison with Similar Compounds

Physicochemical and Pharmacological Trends

Physicochemical Properties

Compound (CAS) Molecular Weight LogP<sup>*</sup> Solubility (Oxalate vs. Free Base)
Target (1351635-00-1) 528.3 ~3.2 (estimated) High (oxalate salt)
1351621-47-0 (Br-substituted) 528.3 ~3.5 Moderate
1351596-38-7 (Cl-substituted) 499.8 ~2.8 High (oxalate salt)
184970-24-9 (chloromethyl) 200.6 ~1.9 Low

<sup>*</sup>LogP values estimated using fragment-based methods.

Q & A

Q. Critical Parameters :

  • Temperature : Elevated temperatures (70–80°C) improve cyclization efficiency but may degrade sensitive groups like trifluoromethyl .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., using ethanol/water) ensures >95% purity .

How can researchers confirm the structural integrity of the compound post-synthesis?

Basic Research Question
Advanced spectroscopic and analytical techniques are essential:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons (thiophene, benzyl). Azetidine protons appear as multiplet signals at δ 3.5–4.5 ppm .
    • ¹³C NMR : Carbonyl groups (oxadiazole) resonate at ~165–170 ppm; trifluoromethyl carbons show distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula (e.g., [M+H]⁺ for C₂₀H₁₆F₃N₃O₃S) .
  • IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=N oxadiazole) and ~1100 cm⁻¹ (C-F) confirm functional groups .

What computational methods are effective in predicting the compound’s reactivity and binding interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances reactivity with nucleophiles .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). The trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to simulate plausible degradation pathways or byproduct formation .

How can solubility challenges during biological testing be addressed methodologically?

Advanced Research Question

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while avoiding precipitation .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility. For example, replacing the oxalate counterion with a lysine salt .
  • Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question

  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., NIH/NCATS guidelines) to isolate variables like cell line heterogeneity .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

  • Systematic Substitution :
    • Replace the thiophene with furan or pyridine to assess aromatic ring flexibility .
    • Modify the trifluoromethyl group to chlorine or methyl to evaluate electronic effects .
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using IC₅₀ data from analogs to predict activity cliffs .
  • Docking Validation : Correlate computational binding scores (e.g., Glide scores) with experimental IC₅₀ values to refine target hypotheses .

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